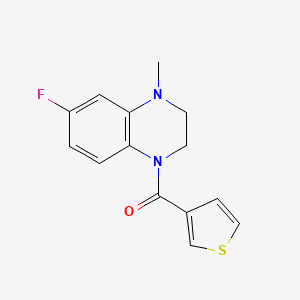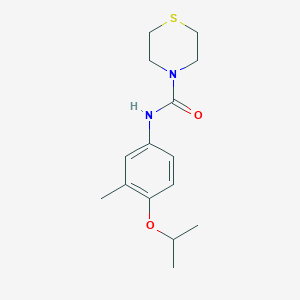
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone, also known as FMQ, is a synthetic compound that has gained attention for its potential use in scientific research. FMQ belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce the levels of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has also been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating the mechanisms of different diseases and developing new therapies. However, one of the limitations of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone. One area of interest is its potential as a therapeutic agent for different types of cancer. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to exhibit potent antitumor activity in animal models of cancer, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to possess potent anticonvulsant and analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these conditions.
In conclusion, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is a synthetic compound that has gained attention for its potential use in scientific research. It has a broad range of biological activities and has been found to exhibit potent antimicrobial, antitumor, and analgesic effects. While there are limitations to its use in lab experiments, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone remains a promising tool for investigating the mechanisms of different diseases and developing new therapies. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for different conditions.
Méthodes De Synthèse
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-amino-4-methyl-6-fluoroquinoxaline with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anticonvulsant properties. It has also been shown to possess potent analgesic effects in animal models. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been used in various scientific research studies to investigate its potential as a therapeutic agent for different diseases.
Propriétés
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-16-5-6-17(14(18)10-4-7-19-9-10)12-3-2-11(15)8-13(12)16/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGRNHPKHGQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)




![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)

